molecular formula CF3O3S- B1224126 Trifluoromethanesulfonate CAS No. 37181-39-8

Trifluoromethanesulfonate

Cat. No. B1224126
CAS RN: 37181-39-8
M. Wt: 149.07 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-M
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Patent
US08871760B2

Procedure details

To a room temperature solution of (R)-5-(3-fluoro-phenyl)-morpholine-3-thione (128 mg, 0.61 mmol) in methylene chloride (5 mL) under N2 atmosphere was added methyl triflate (0.2 mL, 1.77 mmol). The reaction mixture was stirred at room temperature for 30 minutes, then concentrated under reduced pressure to give crude (R)-3-(3-fluoro-phenyl)-5-methylsulfanyl-3,6-dihydro-2H-[1,4]oxazine as a triflate salt, which was used directly without further purification.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C@H:8]2[NH:13][C:12](=[S:14])[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[O:15](C)[S:16]([C:19]([F:22])([F:21])[F:20])(=[O:18])=[O:17]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([C@H:8]2[N:13]=[C:12]([S:14][CH3:19])[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[O-:18][S:16]([C:19]([F:22])([F:21])[F:20])(=[O:17])=[O:15]

Inputs

Step One
Name
Quantity
128 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)[C@@H]1COCC(N1)=S
Name
Quantity
0.2 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=CC1)[C@@H]1COCC(=N1)SC
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.